molecular formula C16H17N3O5 B387771 N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B387771
M. Wt: 331.32g/mol
InChI Key: BEEIJDYISJMWPR-GIJQJNRQSA-N
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Description

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is an organic compound that features a furan ring, a hydrazinecarbonyl group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazinecarboxamide, followed by a coupling reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-4-hydroxyundecanehydrazide
  • N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide

Uniqueness

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to its combination of a furan ring and a hydrazinecarbonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C16H17N3O5/c1-22-12-6-5-11(8-14(12)23-2)9-18-19-15(20)10-17-16(21)13-4-3-7-24-13/h3-9H,10H2,1-2H3,(H,17,21)(H,19,20)/b18-9+

InChI Key

BEEIJDYISJMWPR-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC

Origin of Product

United States

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